Methyl 2-(4-nitrophenyl)butanoate

CAS No.: 24646-25-1

Cat. No.: VC2264821

Molecular Formula: C11H13NO4

Molecular Weight: 223.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24646-25-1 |

|---|---|

| Molecular Formula | C11H13NO4 |

| Molecular Weight | 223.22 g/mol |

| IUPAC Name | methyl 2-(4-nitrophenyl)butanoate |

| Standard InChI | InChI=1S/C11H13NO4/c1-3-10(11(13)16-2)8-4-6-9(7-5-8)12(14)15/h4-7,10H,3H2,1-2H3 |

| Standard InChI Key | RJRSBLADCYAQKP-UHFFFAOYSA-N |

| SMILES | CCC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |

| Canonical SMILES | CCC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |

Introduction

Chemical Identity and Structure

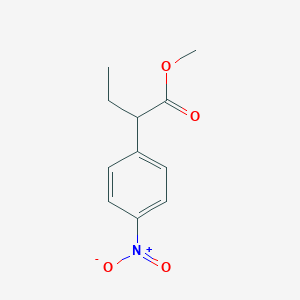

Methyl 2-(4-nitrophenyl)butanoate (CAS: 24646-25-1) is an aromatic ester characterized by a nitro group positioned at the para position of the phenyl ring. The compound has a molecular formula of C11H13NO4 and a molecular weight of 223.225 g/mol . The molecule consists of a phenyl ring substituted with a nitro group at the para position, connected to a butanoate backbone with a methyl ester functional group.

The structure can be described as having four main components: a 4-nitrophenyl group, a chiral carbon center at C-2 position of the butanoate chain, an ethyl substituent, and a methyl ester group. This arrangement creates a molecule with specific spatial orientation that contributes to its physical properties and biological activity .

Several synonyms exist for this compound in scientific literature, including:

The systematic IUPAC name, methyl 2-(4-nitrophenyl)butanoate, clearly indicates its structural components and follows the standard nomenclature for organic compounds .

Physical and Chemical Properties

Methyl 2-(4-nitrophenyl)butanoate possesses distinct physical and chemical properties that define its behavior in various environments and applications. Understanding these properties is essential for predicting its reactivity, storage requirements, and potential applications.

Physical Properties Table

The comprehensive physical properties of methyl 2-(4-nitrophenyl)butanoate are presented in the following table:

| Property | Value | Unit |

|---|---|---|

| Molecular Weight | 223.225 | g/mol |

| Density | 1.188 | g/cm³ |

| Boiling Point | 320.6 | °C at 760 mmHg |

| Flash Point | 134.5 | °C |

| Exact Mass | 223.084 | amu |

| Polar Surface Area (PSA) | 72.12 | Ų |

| LogP | 2.78460 | - |

| Vapor Pressure | 0.000314 | mmHg at 25°C |

| Index of Refraction | 1.529 | - |

The relatively high boiling point (320.6°C) indicates strong intermolecular forces, likely due to the presence of the nitro group which can participate in dipole-dipole interactions. The moderate LogP value of 2.78460 suggests a balance between hydrophobic and hydrophilic properties, with a tendency toward lipophilicity. This property is particularly relevant for predicting membrane permeability in biological systems .

Chemical Reactivity

The chemical reactivity of methyl 2-(4-nitrophenyl)butanoate is primarily determined by its functional groups. The nitro group on the phenyl ring is electron-withdrawing, which affects the electron density of the aromatic system. This electron-withdrawing effect can influence reactions at the α-carbon position, potentially making it more susceptible to nucleophilic attack or base-catalyzed transformations.

The methyl ester group is susceptible to hydrolysis under basic or acidic conditions, which can lead to the formation of the corresponding carboxylic acid. This reactivity is important for potential synthetic transformations of the molecule into derivatives with modified properties .

Synthesis and Preparation

One potential synthetic approach would involve the alkylation of 4-nitrophenylacetic acid or its derivatives, followed by esterification. Alternatively, a Friedel-Crafts alkylation of nitrobenzene with appropriate precursors could lead to the target compound after subsequent functional group transformations.

For the synthesis of related nitrophenyl compounds, the research indicates procedures involving flash chromatography on silica gel using hexane/ethyl acetate mixtures for purification. These techniques might be adaptable for the preparation of methyl 2-(4-nitrophenyl)butanoate with appropriate modifications .

Research Findings and Applications

Enzyme Inhibition Studies

One of the most significant research findings related to methyl 2-(4-nitrophenyl)butanoate and its derivatives involves their potential as enzyme inhibitors. According to studies published in the Journal of Enzyme Inhibition and Medicinal Chemistry, some aryl substituted methyl 2-(4-nitrophenyl)-4-oxo-4-phenylbutanoates demonstrated poor to moderate inhibitory potency (4–73%) towards rat liver microsomal retinoic acid metabolizing enzymes when compared with the established inhibitor ketoconazole (80%) .

This research revealed an important structure-activity relationship: conversion of these compounds to the corresponding 3-(4-nitrophenyl)-1-aryl-1,4-butanediols considerably increased their inhibitory potency to a range of 29–78%. Among the derivatives tested, the 4-iodophenyl analogue and the 4-iodo- and 4-methoxyphenyl analogues demonstrated the highest potency in both series .

Furthermore, the research established that corresponding 5-membered lactones derived from these structures maintained significant potency (52%, 67%, 69%), as did the cis- and trans-isomers of related 5-membered tetrahydrofurans (77%, 65% respectively). These findings suggest that the core structure of methyl 2-(4-nitrophenyl)butanoate serves as an important pharmacophore that can be modified to enhance biological activity .

Comparative Analysis with Related Compounds

Comparing methyl 2-(4-nitrophenyl)butanoate with structurally similar compounds provides insights into structure-activity relationships and potential applications. One such related compound is methyl 4-(2-nitrophenyl)butanoate (CAS: 22824-20-0), which shares the same molecular formula (C11H13NO4) and molecular weight (223.225 g/mol), but differs in the position of the nitro group and the structural arrangement of the butanoate chain .

While methyl 2-(4-nitrophenyl)butanoate has the nitro group at the para position of the phenyl ring and the ester group at the 2-position of the butanoate chain, methyl 4-(2-nitrophenyl)butanoate features the nitro group at the ortho position and the ester at the terminal position of a straight butanoate chain. This structural difference likely affects their physical properties and biological activities .

The LogP value for methyl 4-(2-nitrophenyl)butanoate (2.61370) is slightly lower than that of methyl 2-(4-nitrophenyl)butanoate (2.78460), suggesting subtle differences in lipophilicity that could influence their behavior in biological systems .

Another related group of compounds mentioned in the literature are 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol and various diarylacetylenes containing nitrophenyl groups. These compounds share the nitrophenyl structural motif but contain different functional groups and carbon frameworks, demonstrating the versatility of nitrophenyl-containing structures in organic synthesis and potential applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume